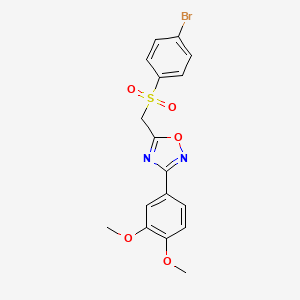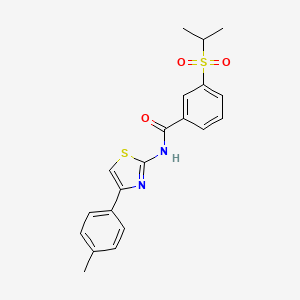![molecular formula C15H18N2O3 B2371096 N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305395-74-6](/img/structure/B2371096.png)
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide, commonly known as MPP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. MPP belongs to the class of compounds known as piperidinyl propenamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of MPP is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines. MPP has also been found to activate certain pathways that promote the survival of cells under stress conditions.
Biochemical and Physiological Effects
MPP has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, MPP has been shown to have anti-cancer properties, particularly against breast and lung cancer cells. MPP has also been found to have anti-viral activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of MPP is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on MPP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPP has been found to have neuroprotective properties, which may make it a promising candidate for further study in this area. Another potential direction for research is the development of MPP analogs with improved properties, such as increased potency or reduced toxicity. Overall, MPP has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then subjected to further purification to obtain pure MPP. This synthesis method has been optimized to produce high yields of MPP with excellent purity.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential use in treating various diseases. One of the most promising applications of MPP is its anti-inflammatory activity. Studies have shown that MPP can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with many diseases, including arthritis, asthma, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-7-8-12(13(10-11)20-2)17-9-5-4-6-15(17)19/h3,7-8,10H,1,4-6,9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHOKMUHWGBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)

![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)



![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)

